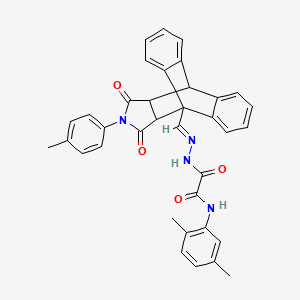![molecular formula C13H9Cl2NO2 B11550499 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol](/img/structure/B11550499.png)
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is a synthetic compound with the molecular formula C13H9Cl2NO2 It is known for its unique structure, which includes two chlorine atoms and a hydroxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol typically involves the reaction of 2,4-dichlorophenol with 3-hydroxybenzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the imine linkage between the two aromatic rings. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chlorinated intermediates and final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a synthetic elicitor to trigger immune responses in plants.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Potential use in the development of environmentally-safe pesticide alternatives.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol involves its interaction with specific molecular targets. In plants, it acts as a synthetic elicitor, triggering immune responses by activating pattern recognition receptors (PRRs) on the surfaces of plant cells. This activation leads to a cascade of defense signals, including the production of reactive oxygen intermediates (ROIs), salicylic acid (SA), ethylene (ET), and jasmonic acid (JA) .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Similar structure but with a methoxy group instead of a hydroxy group.
2,4’-Dihydroxydiphenylmethane: Contains two hydroxy groups but lacks the chlorine atoms and imine linkage.
2,4-dichloro-6-{(E)-[((E)-6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}hexyl)imino]methyl}phenol: A more complex derivative with additional substituents.
Uniqueness
2,4-dichloro-6-{(E)-[(3-hydroxyphenyl)imino]methyl}phenol is unique due to its specific combination of chlorine atoms, hydroxy group, and imine linkage. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H9Cl2NO2 |
|---|---|
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
2,4-dichloro-6-[(3-hydroxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-4-8(13(18)12(15)5-9)7-16-10-2-1-3-11(17)6-10/h1-7,17-18H |
Clé InChI |
PQSMXZWBTGBSCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate](/img/structure/B11550418.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11550428.png)
![3-{(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinyl}-N-(2-methylpropyl)-3-oxopropanamide](/img/structure/B11550433.png)
![4-[(E)-(2-{[(2-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11550438.png)
![N-(3-Chloro-2-methylphenyl)-3-{N'-[(E)-(2-fluorophenyl)methylidene]hydrazinecarbonyl}propanamide](/img/structure/B11550441.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11550451.png)
![2-bromo-N-{2-[(2E)-2-(3-methyl-1-phenylbutylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11550455.png)
![4-[(E)-{[(5-Bromopyridin-3-YL)formamido]imino}methyl]-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11550459.png)
![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B11550466.png)
![N-{(Z)-[4-(benzyloxy)phenyl]methylidene}-1,2-dihydroacenaphthylen-5-amine](/img/structure/B11550479.png)
![Benzenamine, 4-methoxy-N-[[4-(2-propenyloxy)phenyl]methylene]-](/img/structure/B11550480.png)
![N-({N'-[(E)-[3-Ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11550486.png)
![3-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11550488.png)

